molecular formula C11H15NO B12118361 1-(3-Methylphenyl)pyrrolidin-3-ol CAS No. 5422-64-0

1-(3-Methylphenyl)pyrrolidin-3-ol

Cat. No.: B12118361
CAS No.: 5422-64-0
M. Wt: 177.24 g/mol
InChI Key: RIHJZDZOBOLHMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylphenyl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a 3-methylphenyl group and a hydroxyl group. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)pyrrolidin-3-ol can be synthesized through various methods. One common approach involves the ring-closing reaction of a precursor compound followed by reduction. For instance, a reaction between malic acid and methylamine can yield an intermediate compound, which is then reduced to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to improve yield and purity. This may include controlling the temperature, reaction time, and the use of specific solvents and catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Methylphenyl)pyrrolidin-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of certain proteins or enzymes. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 1-(3-Methylphenyl)pyrrolidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylphenyl group and the hydroxyl group enhances its potential for diverse applications in medicinal chemistry and other fields .

Properties

CAS No.

5422-64-0

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-(3-methylphenyl)pyrrolidin-3-ol

InChI

InChI=1S/C11H15NO/c1-9-3-2-4-10(7-9)12-6-5-11(13)8-12/h2-4,7,11,13H,5-6,8H2,1H3

InChI Key

RIHJZDZOBOLHMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCC(C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.